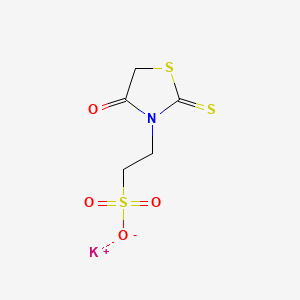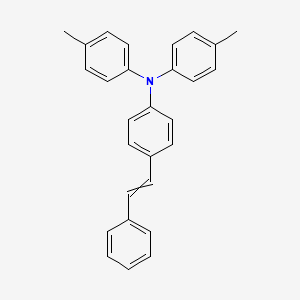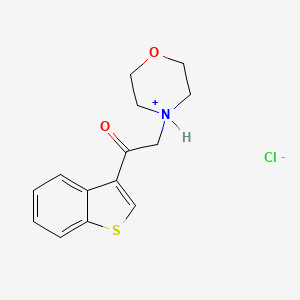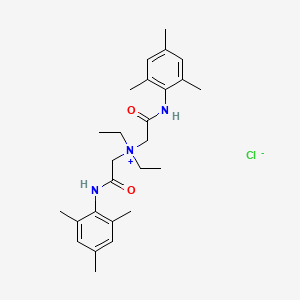
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride typically involves a multi-step process. One common method starts with the preparation of 6-phenylhexanoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The acid chloride is then reacted with 9-aminoacridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the acridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with DNA and proteins.
作用機序
The mechanism of action of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other molecular targets and pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Amsacrine: Another acridine derivative with anticancer properties.
Acridin-9-yl hydrazide derivatives: Studied for their potential as BACE-1 inhibitors in Alzheimer’s disease.
Uniqueness
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase II. This makes it a promising candidate for anticancer therapy, particularly in cases where other acridine derivatives may be less effective .
特性
CAS番号 |
66147-38-4 |
|---|---|
分子式 |
C25H25ClN2O2 |
分子量 |
420.9 g/mol |
IUPAC名 |
6-[4-(acridin-10-ium-9-ylamino)phenyl]hexanoic acid;chloride |
InChI |
InChI=1S/C25H24N2O2.ClH/c28-24(29)13-3-1-2-8-18-14-16-19(17-15-18)26-25-20-9-4-6-11-22(20)27-23-12-7-5-10-21(23)25;/h4-7,9-12,14-17H,1-3,8,13H2,(H,26,27)(H,28,29);1H |
InChIキー |
YAVSBLOQAJTDGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCCCC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


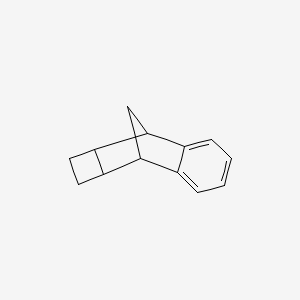
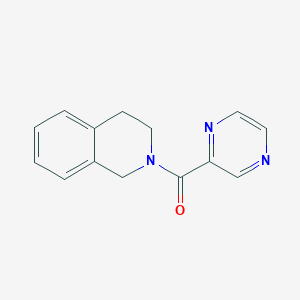
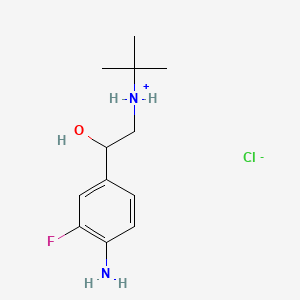
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
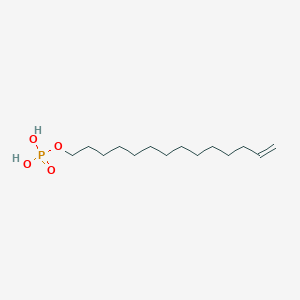
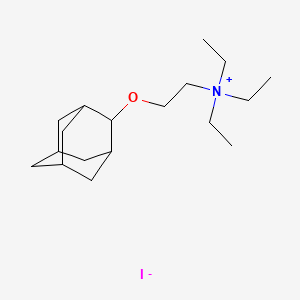
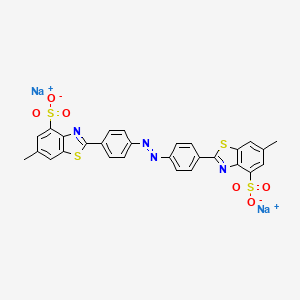
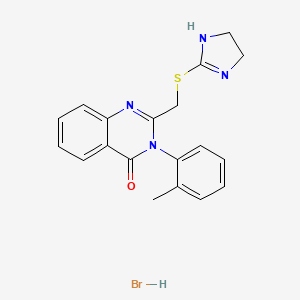
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)

